molecular formula C25H17ClN4O4S B2421169 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one CAS No. 2034206-45-4

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one

Cat. No. B2421169
CAS RN: 2034206-45-4
M. Wt: 504.95
InChI Key: PKNJNCCUIZTZPN-UHFFFAOYSA-N
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications

Quinazolin-4(3H)-one Derivatives Synthesis and Biological Activities

A range of novel quinazolin-4(3H)-one derivatives, including 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one, have been synthesized and evaluated for their biological activities. These compounds have shown promising results in analgesic and anti-inflammatory activities in animal studies, indicating their potential therapeutic applications (Dewangan et al., 2016).

Antimicrobial Activities

Some quinazolin-4(3H)-one derivatives, including the mentioned compound, have demonstrated significant antimicrobial properties. For example, certain derivatives exhibited potent inhibitory effects against various strains of bacteria and fungi, surpassing even some commercial bactericides and fungicides (Yan et al., 2016).

Synthesis and Biological Activity Evaluation of Quinazolinone Derivatives

These derivatives have been synthesized and characterized for potential biological activities, showcasing the versatility and scope of research in this chemical class (Párkányi & Schmidt, 2000).

Antimicrobial Properties of Quinazolinone Oxadiazole Derivatives

The synthesis of various quinazolinone oxadiazole derivatives has revealed enhanced antibacterial and antifungal activities, providing insights into the potential pharmacological applications of these compounds (Gupta et al., 2008).

Quinazolinone Derivatives as Diuretic Agents

Research into quinazolin-4(3H)-one derivatives has unveiled their potential as diuretic agents, expanding the therapeutic potential of this chemical framework (Maarouf et al., 2004).

Anticancer Potential and Molecular Docking Studies

Some quinazolinone derivatives have exhibited potential as chemotherapeutic agents, with molecular docking studies indicating their promise in cancer treatment (Laxminarayana et al., 2021).

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O4S/c26-18-7-3-1-5-16(18)12-30-24(31)17-6-2-4-8-19(17)27-25(30)35-13-22-28-23(29-34-22)15-9-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNJNCCUIZTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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